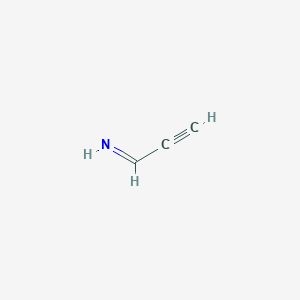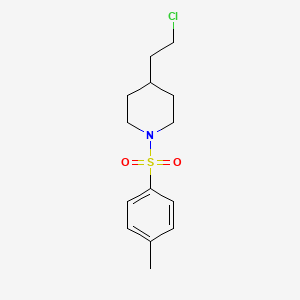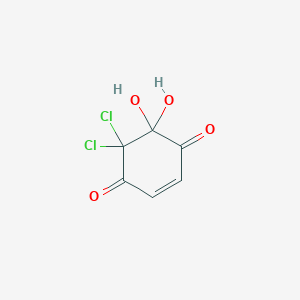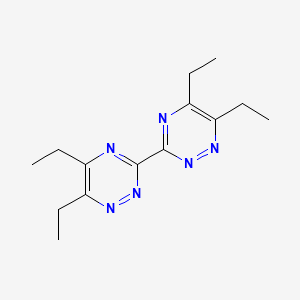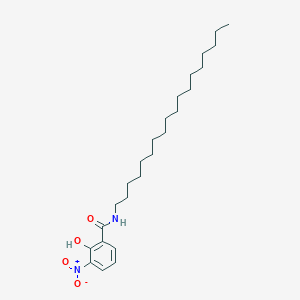
2-Hydroxy-3-nitro-N-octadecylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-nitro-N-octadecylbenzamide is an organic compound with the molecular formula C25H42N2O4 It is a derivative of benzamide, featuring a hydroxyl group at the second position, a nitro group at the third position, and an octadecyl chain attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-N-octadecylbenzamide typically involves the nitration of a benzamide derivative followed by the introduction of the octadecyl chain. One common method includes:
Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.
Alkylation: The nitrated product is then subjected to alkylation with octadecyl bromide in the presence of a base such as potassium carbonate to attach the octadecyl chain to the nitrogen atom of the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-nitro-N-octadecylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Chromium trioxide in acetic acid.
Major Products
Reduction: 2-Amino-3-nitro-N-octadecylbenzamide.
Substitution: 2-Alkoxy-3-nitro-N-octadecylbenzamide or 2-Acyl-3-nitro-N-octadecylbenzamide.
Oxidation: 2-Oxo-3-nitro-N-octadecylbenzamide.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-nitro-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-nitro-N-octadecylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparación Con Compuestos Similares
2-Hydroxy-3-nitro-N-octadecylbenzamide can be compared with other nitrobenzamide derivatives:
2-Hydroxy-3-nitrobenzamide: Lacks the octadecyl chain, resulting in different solubility and biological properties.
3-Nitro-N-octadecylbenzamide: Lacks the hydroxyl group, affecting its reactivity and interactions with biological targets.
2-Hydroxy-4-nitro-N-octadecylbenzamide: The nitro group is at a different position, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the long octadecyl chain, which imparts distinct physical, chemical, and biological properties.
Propiedades
Número CAS |
95869-21-9 |
|---|---|
Fórmula molecular |
C25H42N2O4 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
2-hydroxy-3-nitro-N-octadecylbenzamide |
InChI |
InChI=1S/C25H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(29)22-19-18-20-23(24(22)28)27(30)31/h18-20,28H,2-17,21H2,1H3,(H,26,29) |
Clave InChI |
SEDBHGJNXVRIAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


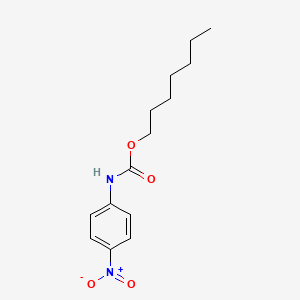
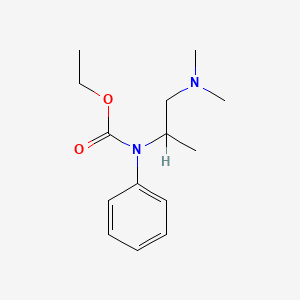
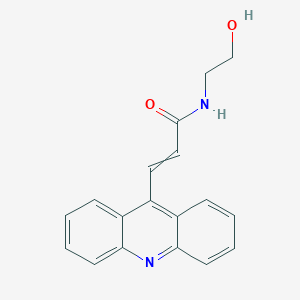
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
